molecular formula C17H18BrNO2 B11331123 7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide

Cat. No.: B11331123
M. Wt: 348.2 g/mol
InChI Key: GFEWTRMYBLOTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the benzoxepine family This compound is characterized by the presence of a bromine atom at the 7th position, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 4th position of the benzoxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the benzoxepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The benzoxepine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxepine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antiangiogenic, and antioxidant activities. It has shown inhibitory effects on the viability of certain cancer cell lines and the ability to inhibit proangiogenic cytokines.

    Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and signaling pathways.

    Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of proangiogenic cytokines such as TNFα, VEGF, and EGF, leading to reduced angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the bromine atom at the 7th position contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

7-bromo-N-cyclohexyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C17H18BrNO2/c18-14-6-7-16-13(11-14)10-12(8-9-21-16)17(20)19-15-4-2-1-3-5-15/h6-11,15H,1-5H2,(H,19,20)

InChI Key

GFEWTRMYBLOTAK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.